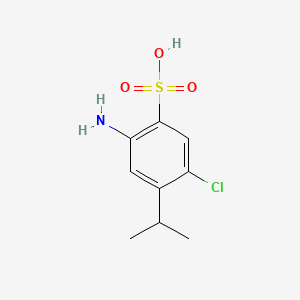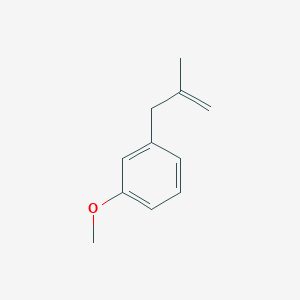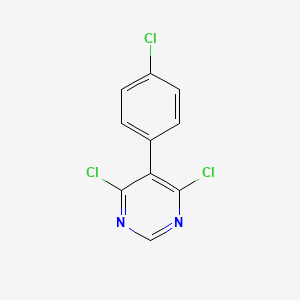
4,6-Dichlor-5-(4-chlorphenyl)pyrimidin
Übersicht
Beschreibung
4,6-Dichloro-5-(4-chlorophenyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. It is a heterocyclic organic compound that contains two nitrogen atoms in its structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, agrochemistry, and material science.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Aktivitäten
Pyrimidine, einschließlich 4,6-Dichlor-5-(4-chlorphenyl)pyrimidin, sind dafür bekannt, eine Reihe pharmakologischer Wirkungen zu zeigen, darunter anti-inflammatorische Aktivitäten . Ihre anti-inflammatorischen Wirkungen werden auf ihre inhibitorische Reaktion gegenüber der Expression und Aktivität bestimmter wichtiger Entzündungsmediatoren zurückgeführt .
Antioxidative Eigenschaften
Pyrimidine sind auch für ihre antioxidativen Eigenschaften bekannt . Sie können schädliche freie Radikale im Körper neutralisieren, was möglicherweise oxidativen Stress reduziert und verschiedene Gesundheitszustände verhindert.
Antimikrobielle und Antimykotische Anwendungen
Es wurde berichtet, dass Pyrimidine antimikrobielle und antimykotische Aktivitäten aufweisen . Dies macht sie wertvoll für die Entwicklung neuer Medikamente zur Bekämpfung resistenter Bakterien- und Pilzstämme.
Antitumoraktivitäten
4,6-disubstituierte Pyrimidinderivate, zu denen auch this compound gehört, wurden auf ihre in-vitro-Aktivitäten an verschiedenen Krebszelllinien untersucht . Dies deutet auf mögliche Anwendungen in der Krebsbehandlung hin.
Synthese von N-substituierten Azacalixpyrimidinen
4,6-Dichlorpyrimidin wurde bei der Synthese von N-substituierten Azacalixpyrimidinen verwendet . Diese Verbindungen haben potenzielle Anwendungen in verschiedenen Bereichen, darunter die medizinische Chemie.
Biarylpyrimidinsynthese
4,6-Dichlorpyrimidin wurde bei einer Biarylpyrimidinsynthese unter Verwendung von Biaryl-Kreuzkupplung verwendet . Biarylpyrimidine haben sich als potenzielle nicht-nukleosidische Reverse-Transkriptase-Inhibitoren gezeigt, die bei der Behandlung von HIV eingesetzt werden.
Tandem-Aminierung und Suzuki-Miyaura-Kreuzkupplung
4,6-Dichlorpyrimidin wurde als Ausgangsreagenz für die Synthese von disubstituierten Pyrimidinen durch Tandem-Aminierung und Suzuki-Miyaura-Kreuzkupplung verwendet . Diese Methode könnte für die Synthese verschiedener biologisch aktiver Pyrimidinderivate nützlich sein.
Antivirene Anwendungen
Es wurde berichtet, dass Pyrimidine, einschließlich this compound, antivirale Aktivitäten aufweisen . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer antiviraler Medikamente hin.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4,6-Dichloro-5-(4-chlorophenyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, which can affect various biochemical pathways. For example, it may interact with enzymes involved in pyrimidine metabolism, leading to alterations in the synthesis and degradation of nucleotides. Additionally, 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine can bind to specific proteins, potentially affecting their function and stability .
Cellular Effects
4,6-Dichloro-5-(4-chlorophenyl)pyrimidine has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound may alter the activity of signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine can modulate the expression of certain genes, impacting cellular functions such as DNA replication and repair .
Molecular Mechanism
The molecular mechanism of 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding can result in changes in enzyme activity, affecting various biochemical pathways. Additionally, 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine can degrade over time, leading to a decrease in its efficacy. Additionally, prolonged exposure to the compound may result in changes in cellular responses, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
4,6-Dichloro-5-(4-chlorophenyl)pyrimidine is involved in various metabolic pathways. It can interact with enzymes and cofactors, affecting the synthesis and degradation of metabolites. The compound may influence metabolic flux, leading to changes in the levels of specific metabolites. Additionally, 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine can be metabolized by certain enzymes, resulting in the formation of metabolites that may have different biological activities .
Transport and Distribution
The transport and distribution of 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine may localize to specific cellular compartments, such as the nucleus or mitochondria. Its distribution within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine can influence its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine may accumulate in the nucleus, where it can interact with DNA and transcription factors, affecting gene expression. Alternatively, it may localize to the mitochondria, influencing cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
4,6-dichloro-5-(4-chlorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-3-1-6(2-4-7)8-9(12)14-5-15-10(8)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYDKTUDEIWLNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621059 | |
| Record name | 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3974-18-3 | |
| Record name | 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



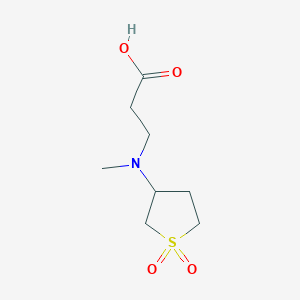


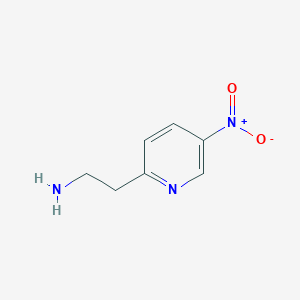
![4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1612152.png)
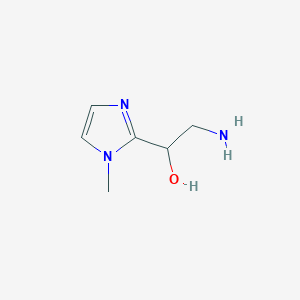
![Ethyl 7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B1612156.png)
![3H-Imidazo[4,5-b]pyridin-6-ol](/img/structure/B1612157.png)
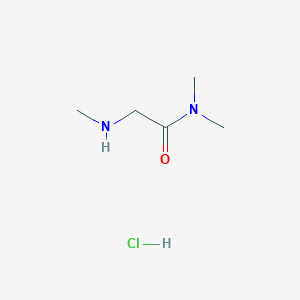
![Ethyl 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1612162.png)
